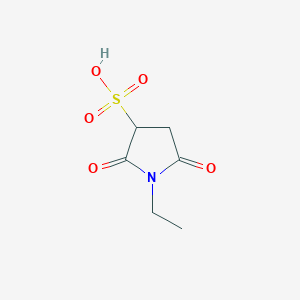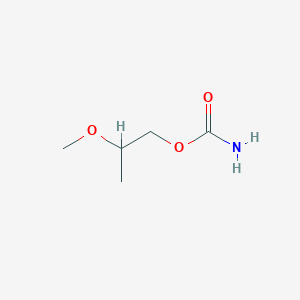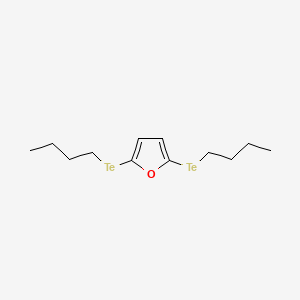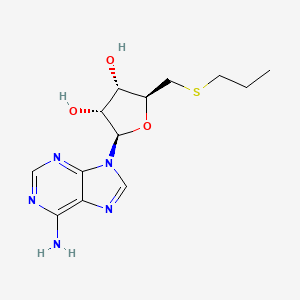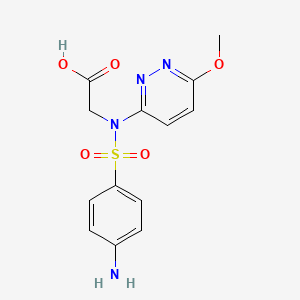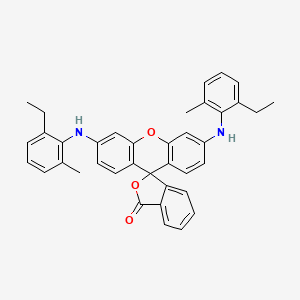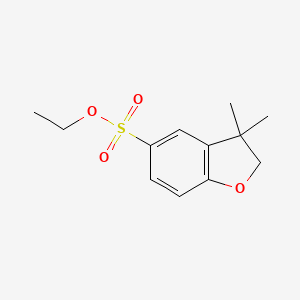![molecular formula C16H12BrNOSe B12902866 Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]- CAS No. 833462-31-0](/img/structure/B12902866.png)
Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-5-((phenylselanyl)methyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 4-bromophenyl group and a phenylselanyl methyl group. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-((phenylselanyl)methyl)isoxazole typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring . The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition .
Industrial Production Methods
This may include the use of continuous flow reactors and microwave-assisted synthesis to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromophenyl)-5-((phenylselanyl)methyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under basic conditions.
Major Products Formed
Oxidation: Formation of selenoxide derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenyl)-5-((phenylselanyl)methyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-(4-Bromophenyl)-5-((phenylselanyl)methyl)isoxazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The isoxazole ring can bind to biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The phenylselanyl group may also contribute to its biological activity by modulating redox states within cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)isoxazole: Lacks the phenylselanyl methyl group, which may reduce its biological activity.
5-Phenylisoxazole: Lacks both the bromophenyl and phenylselanyl groups, making it less complex and potentially less active.
3-(4-Chlorophenyl)-5-((phenylselanyl)methyl)isoxazole: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological properties.
Uniqueness
3-(4-Bromophenyl)-5-((phenylselanyl)methyl)isoxazole is unique due to the presence of both the bromophenyl and phenylselanyl groups, which contribute to its distinct chemical and biological properties. These groups enhance its potential as a versatile compound in various scientific research applications .
Eigenschaften
CAS-Nummer |
833462-31-0 |
|---|---|
Molekularformel |
C16H12BrNOSe |
Molekulargewicht |
393.1 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-5-(phenylselanylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C16H12BrNOSe/c17-13-8-6-12(7-9-13)16-10-14(19-18-16)11-20-15-4-2-1-3-5-15/h1-10H,11H2 |
InChI-Schlüssel |
OUZBKTAGSTYNKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]CC2=CC(=NO2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


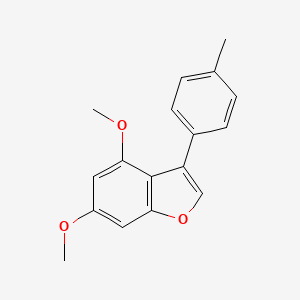

![3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione](/img/structure/B12902810.png)
